molecular formula C9H10FNO4S B2646516 5-(Ethylsulfamoyl)-2-fluorobenzoic acid CAS No. 632300-30-2

5-(Ethylsulfamoyl)-2-fluorobenzoic acid

Cat. No.: B2646516
CAS No.: 632300-30-2
M. Wt: 247.24
InChI Key: QBGVEYAQSZDGOH-UHFFFAOYSA-N
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Description

5-(Ethylsulfamoyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with an ethylsulfamoyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid typically involves the introduction of the ethylsulfamoyl group and the fluorine atom onto the benzoic acid core. One common method is through a multi-step process that includes:

    Nitration: of benzoic acid to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Sulfonation: of the amine to introduce the sulfonamide group.

    Fluorination: to replace a hydrogen atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfamoyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonamide group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfamoyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfamoyl)-2-fluorobenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    5-(Ethylsulfamoyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-(Ethylsulfamoyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

5-(Ethylsulfamoyl)-2-fluorobenzoic acid is unique due to the combination of the ethylsulfamoyl group and the fluorine atom. This combination can result in distinct chemical and biological properties, such as enhanced stability, specific enzyme inhibition, and unique reactivity patterns compared to its analogs.

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGVEYAQSZDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 5 ml Biotage microwave reaction tube was added 5-(chlorosulfonyl)-2-fluorobenzoic acid (0.4 g, 1.68 mmol) and a Teflon covered magnetic stir-bar followed by 2.5 ml of THF. To the resulting mixture was added 10N aqueous NaOH (0.369 ml, 3.38 mmol) with stirring. After formation of a cloudy suspension, ethylamine (0.838 ml, 1.68 mmol) was added as a 2M solution in THF. The reaction vessel was capped and heated to 110° C. for 1.1 min in a Biotage Initiator 8 microwave set at high absorbance. Reaction mixture was then diluted with 4 ml acetonitrile and acidified with 6M aqueous HCl (0.670 ml, 4.02 mmol). Water was removed from the mixture by adding excess anhydrous Na2SO4 and subsequent filtration. The filtered was washed with acetonitrile and DMF. The combined filtrates were concentrated with rotary evaporation, yielding the crude 5-[(ethylamino)sulfonyl]-2-fluorobenzoic acid.
Quantity
0.4 g
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reactant
Reaction Step One
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0.369 mL
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reactant
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0.838 mL
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reactant
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solution
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Initiator 8
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0.67 mL
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4 mL
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2.5 mL
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solvent
Reaction Step Seven

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